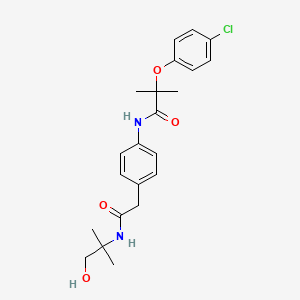

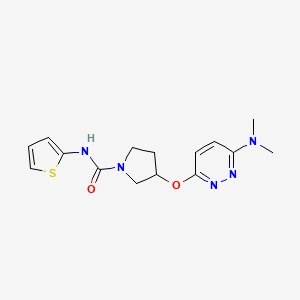

![molecular formula C23H17N3O3S B2359862 2-[(3-羟基喹喔啉-2-基)巯基]-N-[2-(苯甲酰基)苯基]乙酰胺 CAS No. 710286-49-0](/img/structure/B2359862.png)

2-[(3-羟基喹喔啉-2-基)巯基]-N-[2-(苯甲酰基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide” is a versatile chemical compound with immense potential in scientific research. It is also known as N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides were prepared on the basis of the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses, 1H and 13C NMR . The quinoxaline ring has been proved as a suitable scaffold carrying a peptidomimetic side chain in position 3 .Chemical Reactions Analysis

The S-substituted ester methyl 3-((3-phenyl-1,2-dihydroquinoxalin-2-yl)sulfanyl)propanoate is an excellent precursor for the structure modification of the quinoxaline ring system at the sulfur atom and the introduction of either amino acid or alkyl amine residues via the azide coupling method .科学研究应用

抗菌和抗真菌剂

Ahmed 等人(2018 年)的一项研究合成了新的亲脂性乙酰胺衍生物,包括与所要求化学品结构相似的化合物,这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有希望的广谱抗菌活性,以及明显的抗真菌活性。这些发现表明在开发新的抗菌和抗真菌疗法中具有潜在应用 (Ahmed et al., 2018)。

抗癌活性

El Rayes 等人(2019 年)对类似于目标化合物的喹喔啉衍生物的研究表明,它们对人类癌细胞系具有显着的抗癌活性,表明它们作为细胞毒剂的潜力。这表明此类化合物可以针对抗癌疗法进行优化 (El Rayes et al., 2019)。

环境影响和降解

Urbano 等人(2017 年)的一项研究重点关注臭氧分解磺胺喹喔啉(一种与所要求化学品同类的化合物),评估降解效率以及 pH 值和臭氧剂量的影响。这项研究对于了解此类化合物的环境影响和降解途径至关重要 (Urbano et al., 2017)。

抗氧化活性

Chkirate 等人(2019 年)合成了涉及吡唑-乙酰胺衍生物的配位配合物并对其进行了表征,突出了这些化合物的显着抗氧化活性。这些发现为探索这些化合物作为药物应用中的潜在抗氧化剂开辟了途径 (Chkirate et al., 2019)。

合成和评估作为有效剂

Kumar 等人(2012 年)合成了基于 2-(3-甲基-2-氧代喹喔啉-1(2H)-基)乙酰胺的噻唑烷酮衍生物,表现出有效的抗菌和抗真菌活性。这表明该化合物在开发新的抗菌和抗真菌剂中具有相关性 (Kumar et al., 2012)。

作用机制

未来方向

The future directions in the research of similar compounds involve the design of new derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . The structure-activity relationship of the tested compounds provides crucial information for further design and development .

属性

IUPAC Name |

N-(2-benzoylphenyl)-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3S/c27-20(14-30-23-22(29)25-18-12-6-7-13-19(18)26-23)24-17-11-5-4-10-16(17)21(28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBPQIGADCDQSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

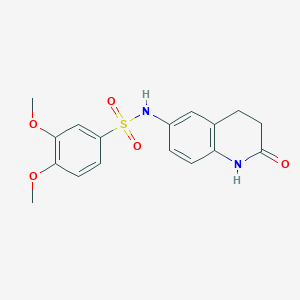

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)

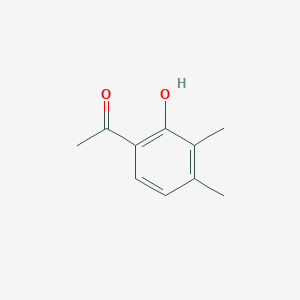

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2359783.png)

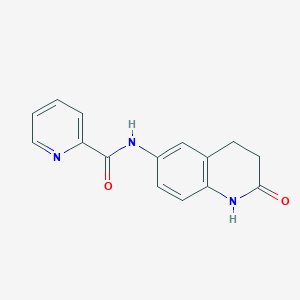

![3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2359785.png)

![2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2359786.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine](/img/structure/B2359787.png)

![ethyl 3-carbamoyl-2-(2-((4-chlorophenyl)thio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2359788.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidine](/img/structure/B2359794.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)